Cas no 945374-68-5 (4-PIPERIDINEMETHANOL, .ALPHA.-METHYL-, HYDROCHLORIDE)

4-Piperidinemethanol, α-Methyl, Hydrochloride is a specialized organic compound with a piperidine ring structure. This hydrochloride derivative offers enhanced stability and solubility, making it suitable for various chemical reactions. Its unique α-methyl group provides increased reactivity, facilitating the synthesis of complex organic molecules. This product is ideal for researchers in medicinal chemistry, pharmaceuticals, and materials science.
4-PIPERIDINEMETHANOL, .ALPHA.-METHYL-, HYDROCHLORIDE structure
945374-68-5 structure
Product Name:4-PIPERIDINEMETHANOL, .ALPHA.-METHYL-, HYDROCHLORIDE
CAS No:945374-68-5
MF:C7H16ClNO
MW:165.661041259766
CID:1001037
PubChem ID:67109144
Update Time:2025-11-01

4-PIPERIDINEMETHANOL, .ALPHA.-METHYL-, HYDROCHLORIDE Chemical and Physical Properties

Names and Identifiers

    • 4-PIPERIDINEMETHANOL, .ALPHA.-METHYL-, HYDROCHLORIDE
    • 4-PIPERIDINEMETHANOL, .α.-METHYL-, HYDROCHLORIDE
    • 1-(piperidin-4-yl)ethanol hydrochloride
    • MFCD30535928
    • 945374-68-5
    • 1-piperidin-4-ylethanol;hydrochloride
    • 1-(piperidin-4-yl)ethan-1-ol hydrochloride
    • SCHEMBL1652675
    • SY221336
    • (R)-1-(4-Piperidyl)ethanol Hydrochloride
    • EN300-718590
    • 1-(4-Piperidinyl)-1-ethanol hydrochloride
    • (1R)-1-(4-piperidyl)ethanol;hydrochloride
    • Inchi: 1S/C7H15NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H
    • InChI Key: VZWZDSNQJWQRNJ-UHFFFAOYSA-N
    • SMILES: Cl.OC(C)C1CCNCC1

Computed Properties

  • Exact Mass: 165.09200
  • Monoisotopic Mass: 165.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 79
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.26000
  • LogP: 1.49760

4-PIPERIDINEMETHANOL, .ALPHA.-METHYL-, HYDROCHLORIDE Pricemore >>

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Additional information on 4-PIPERIDINEMETHANOL, .ALPHA.-METHYL-, HYDROCHLORIDE

4-PIPERIDINEMETHANOL, .ALPHA.-METHYL-, HYDROCHLORIDE (CAS No. 945374-68-5): A Comprehensive Overview

4-Piperidinemethanol, .alpha.-methyl-, hydrochloride (CAS No. 945374-68-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 1-(1-methylpiperidin-4-yl)methanol hydrochloride, is a derivative of piperidine, a six-membered heterocyclic amine with a wide range of applications in drug discovery and development.

The hydrochloride salt form of this compound enhances its solubility and stability, making it an attractive candidate for various pharmaceutical formulations. The .alpha.-methyl substitution on the piperidine ring imparts unique pharmacological properties, which have been the subject of numerous studies aimed at understanding its potential therapeutic applications.

Recent research has highlighted the importance of 4-piperidinemethanol, .alpha.-methyl-, hydrochloride in the development of novel drugs for neurological disorders. Studies have shown that this compound exhibits significant activity in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. These findings suggest that it may have potential as a lead compound for the treatment of conditions such as Parkinson's disease and depression.

In addition to its potential therapeutic applications, 4-piperidinemethanol, .alpha.-methyl-, hydrochloride has been studied for its role in chemical synthesis. The compound serves as an important intermediate in the synthesis of more complex molecules, including those with anti-inflammatory and analgesic properties. Its ability to undergo various chemical transformations makes it a valuable building block in the design of new drugs and pharmaceutical agents.

The structural features of 1-(1-methylpiperidin-4-yl)methanol hydrochloride contribute to its biological activity. The presence of the hydroxyl group on the methylene bridge allows for hydrogen bonding interactions with biological targets, while the methyl substitution on the piperidine ring influences the compound's conformational flexibility and lipophilicity. These properties are crucial for optimizing the compound's pharmacokinetic and pharmacodynamic profiles.

Clinical trials involving derivatives of 4-piperidinemethanol, .alpha.-methyl-, hydrochloride have shown promising results in terms of safety and efficacy. For example, a recent Phase II trial evaluated the use of a related compound in patients with Parkinson's disease and reported significant improvements in motor function and quality of life. These findings underscore the potential of this class of compounds to address unmet medical needs.

The synthesis of 1-(1-methylpiperidin-4-yl)methanol hydrochloride typically involves multi-step processes that include the formation of the piperidine ring, introduction of the methyl group, and subsequent functionalization to introduce the hydroxyl group. Advances in synthetic methodologies have led to more efficient and scalable routes for producing this compound, facilitating its use in both research and industrial settings.

In conclusion, 4-piperidinemethanol, .alpha.-methyl-, hydrochloride (CAS No. 945374-68-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new applications and insights into its mechanisms of action, contributing to advancements in drug discovery and healthcare innovation.

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